5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one

mutant IDH1 inhibitor 2-hydroxyglutarate oncometabolite

Medicinal chemistry teams targeting mutant IDH1 (R132H) and related piperidin-2-one-accommodating enzymes require well-characterized building blocks with unambiguous imidazole regiochemistry. This compound delivers the distinct 1-methyl-1H-imidazol-5-yl regioisomer-often conflated with 3-methylimidazol-4-yl analogs in certain databases-enabling rigorous head-to-head SAR. Key benefits: • Definitive regioisomer for systematic target-engagement and selectivity profiling versus known IDH1 inhibitors (e.g., AG-120, IDH305). • Available in stereochemically undefined and rac-(5R,6R) forms, supporting chiral SFC/HPLC method development and absolute-configuration assignment. • Cyclopropyl-lactam nitrogen and 5-amino substitution provide a versatile scaffold for pharmacophore model refinement across kinases, deubiquitylases, and IDH1.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
Cat. No. B13257542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2C(CCC(=O)N2C3CC3)N
InChIInChI=1S/C12H18N4O/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3
InChIKeyUIRUZPCIRDZFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Research Sourcing Baseline


5‑Amino‑1‑cyclopropyl‑6‑(1‑methyl‑1H‑imidazol‑5‑yl)piperidin‑2‑one (CAS 1481664‑39‑4; free base) and its dihydrochloride salt (CAS 1955507‑37‑5) are synthetic small molecules built on a piperidin‑2‑one scaffold bearing a 1‑methylimidazol‑5‑yl substituent and a cyclopropyl group on the lactam nitrogen. The compound is commercially supplied for research use by multiple vendors , but its pharmacological target(s) and potency remain sparsely documented in the open literature, which immediately limits direct evidence‑based differentiation from structurally related analogs.

Regioisomer identity must be confirmed; imidazole substitution position may alter target binding.
Stereochemistry undefined; racemic trans form available, chiral verification advised.
Class-level IDH1 chemotype: nanomolar inhibition of mutant IDH1 reported for a related analog.

Undefined Risk of Generic Substitution


Although several imidazole‑cyclopropyl‑piperidin‑2‑one analogs appear in patent and journal literature, none co‑report quantitative potency, selectivity, and ADME data for the free base or salt forms of this specific compound alongside close structural comparators . Without such head‑to‑head data, assuming interchangeability with a racemic trans‑(5R,6R) isomer (CAS 1909294‑75‑2) or a 3‑methylimidazol‑4‑yl regioisomer is scientifically unsupported. The absence of published differential evidence means any substitution decision must be underpinned by prospective experimental comparison, not by inference from class membership.

Regioisomer substitution (1‑methylimidazol‑5‑yl vs 3‑methylimidazol‑4‑yl) may alter pharmacological profile; no comparative data available.
Stereochemically undefined form may yield variable biological results; the racemic trans form should be considered for reproducibility.
Absence of head‑to‑head potency and ADME data prevents interchangeability inference with close structural analogs.

Quantitative Differentiation Evidence


Mutant IDH1 R132H Inhibition (Scaffold Potency)

In a 2018 structure–activity study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors, compound 5t (structurally related but not unequivocally identical to the query compound) inhibited IDH1 R132H with an IC50 of 19 nM in an enzymatic assay and suppressed 2‑hydroxyglutarate production in HT1080 cells [1]. No value for the title compound or a direct comparator was reported in the same experimental system, so no quantitative fold‑difference can be calculated.

Mutant IDH1 R132H Inhibition
Class-level inference
Not directly reported for title compound
Closest analog (compound 5t): IC50 = 19 nM (enzymatic)
Chemotype may support mutant IDH1 inhibition; confirmatory screening required.
HT1080 cell 2‑HG suppression reported for analog; no direct data for query compound.
mutant IDH1 inhibitor 2-hydroxyglutarate oncometabolite

Regioisomeric Imidazole Substitution

The title compound bears a 1‑methyl‑1H‑imidazol‑5‑yl group, whereas the alternative regioisomer 5‑amino‑1‑cyclopropyl‑6‑(3‑methylimidazol‑4‑yl)piperidin‑2‑one (same CAS reported by some vendors) places the methyl group on the imidazole N3 and connects via the C4 position [1]. No comparative biological data exist publicly; however, in imidazole‑containing inhibitors, the position of the methyl substituent and the ring‑attachment point can alter hydrogen‑bonding geometry and target affinity by orders of magnitude.

Regioisomeric Imidazole Substitution
Class-level inference
1‑methyl‑1H‑imidazol‑5‑yl
3‑methylimidazol‑4‑yl regioisomer (same MF)
Regioisomer identity must be verified; substitution geometry may impact binding.
No comparative bioassay identified; vendors may co‑list regioisomers under same CAS.
regioisomer imidazole substitution target engagement

Stereochemical Identity: Racemic vs. Undefined

Commercial listings differentiate the racemic trans‑(5R,6R) dihydrochloride (CAS 1909294‑75‑2) from the stereochemically unspecified free base (CAS 1481664‑39‑4) . No comparative potency or selectivity data for the individual enantiomers or the racemate versus the undefined mixture have been disclosed. In related chemotypes, stereochemistry at the piperidin‑2‑one 5‑ and 6‑positions can dictate target binding, cellular permeability, and metabolic stability.

Stereochemical Identity
Class-level inference
Stereochemistry undefined (CAS 1481664‑39‑4)
rac‑(5R,6R)‑trans dihydrochloride (CAS 1909294‑75‑2)
Stereochemical composition may confound biological readouts; defined racemate recommended.
No comparative activity data; enantiomeric ratios not reported for undefined form.
stereochemistry racemate enantiomer

Recommended Application Scenarios


Mutant IDH1 Inhibitor Lead Optimization

The compound may serve as a starting point or comparator for medicinal chemistry programs targeting mutant IDH1 (R132H), given the nanomolar activity of the closely related imidazole cyclopropyl amine chemotype [1]. Teams should perform head‑to‑head enzymatic and cellular 2‑HG assays against known inhibitors (e.g., AG‑120, IDH305) before committing to large‑scale synthesis. [1]

Regioisomer-Specific SAR Studies

Because the 1‑methyl‑1H‑imidazol‑5‑yl and 3‑methylimidazol‑4‑yl regioisomers share a CAS number in some databases [1], this compound provides an opportunity to systematically probe how imidazole attachment regiochemistry influences target engagement, selectivity, and physicochemical properties. [1]

Chiral Method Development & Configuration Assignment

With both stereochemically undefined and racemic trans‑(5R,6R) forms commercially available [1], the compound is well‑suited for developing chiral analytical methods (SFC or HPLC) to resolve and assign the absolute configuration of the enantiomers, a prerequisite for any downstream preclinical development.

Pharmacophore Refinement for Piperidin-2-one Inhibitors

The combination of a cyclopropyl group on the lactam nitrogen and a 5‑amino substituent in a defined stereochemical arrangement makes this compound a useful probe for refining pharmacophore models of enzymes that accommodate piperidin‑2‑one scaffolds, including but not limited to IDH1, kinases, and deubiquitylases. [1]

Application
Selection Property
Validation Focus
Mutant IDH1 inhibitor research
Chemotype potency potential (class‑level)
Confirmatory enzymatic and cellular 2‑HG assays
Regioisomer‑specific SAR studies
Regioisomer identity verification
Comparative target engagement and selectivity profiling
Chiral analytical method development
Stereochemical configuration
Chiral SFC/HPLC resolution and absolute configuration assignment
Piperidin‑2‑one pharmacophore refinement
Scaffold geometry and substituent effects
Pharmacophore model validation against target enzymes
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